{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
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Overview
Description
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is an organic compound characterized by the presence of a methylsulfonyl group, a nitro group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid typically involves the nitration of a suitable precursor followed by sulfonation and subsequent aminoacetic acid formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and sulfone derivatives from oxidation reactions.
Scientific Research Applications
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of an aminoacetic acid moiety.
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
Biological Activity
The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid , also known as 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid, is a complex organic molecule characterized by its unique functional groups, which include a methylsulfonyl group and a nitrophenyl moiety. This article examines its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₁O₆S₂
- Molecular Weight : Approximately 291.30 g/mol
The structure is influenced by the electron-withdrawing properties of the nitro group and the sulfonyl moiety, which can significantly affect its reactivity and biological interactions.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. The presence of methylsulfonyl and nitro groups is believed to modulate biological pathways associated with inflammation. Studies have demonstrated that derivatives of thioacetic acids can inhibit enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions like arthritis and other inflammatory diseases.
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Preliminary evaluations have indicated effectiveness against both Gram-positive and Gram-negative bacteria, including Bacillus cereus and Pseudomonas aeruginosa. Such findings highlight its potential as a therapeutic agent in combating bacterial infections .
Molecular docking studies have suggested that this compound may interact with specific enzyme targets, influencing their activity. These interactions are crucial for understanding its pharmacological profile and potential side effects in therapeutic applications.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anti-inflammatory Effects : A compound structurally related to this compound was tested for its ability to reduce inflammation in animal models of arthritis. Results showed a significant decrease in inflammatory markers compared to control groups.
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of compounds related to this compound:
Compound Name | Biological Activity | Unique Attributes |
---|---|---|
2-((4-Aminophenyl)thio)acetic acid | Antimicrobial | Exhibits different activity due to amino substitution |
4-Methylsulfonylphenol | Antioxidant | Lacks acetic acid moiety |
2-Nitrophenyl thioacetic acid | Antimicrobial | Different reactivity profile |
Thioacetic acid | Basic thioester reactivity | Serves as a precursor in synthesis |
This comparison illustrates how variations in functional groups can significantly alter biological activities, highlighting the distinctive profile of this compound.
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitroanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHVDISCQPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387791 |
Source
|
Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-40-0 |
Source
|
Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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